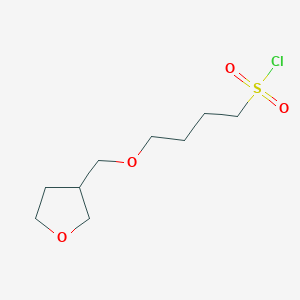

4-((Tetrahydrofuran-3-yl)methoxy)butane-1-sulfonyl chloride

Description

4-((Tetrahydrofuran-3-yl)methoxy)butane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a tetrahydrofuran (THF) substituent. The molecule consists of a butane chain with a sulfonyl chloride group at position 1 and a methoxy-linked THF-3-yl group at position 4. Sulfonyl chlorides are highly reactive intermediates, commonly employed in synthesizing sulfonamides, sulfonate esters, and other sulfur-containing compounds for pharmaceutical and agrochemical applications .

Structural characterization of such compounds often involves X-ray crystallography, leveraging programs like SHELX for refinement and ORTEP-III for graphical representation . For instance, Example 52 in describes a structurally related sulfonamide with a THF substituent, synthesized for pharmaceutical applications, highlighting the relevance of such moieties in drug design .

Properties

Molecular Formula |

C9H17ClO4S |

|---|---|

Molecular Weight |

256.75 g/mol |

IUPAC Name |

4-(oxolan-3-ylmethoxy)butane-1-sulfonyl chloride |

InChI |

InChI=1S/C9H17ClO4S/c10-15(11,12)6-2-1-4-13-7-9-3-5-14-8-9/h9H,1-8H2 |

InChI Key |

SVFBOQQNWGHCSN-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1COCCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

The synthesis of 4-((Tetrahydrofuran-3-yl)methoxy)butane-1-sulfonyl chloride involves introducing the sulfonyl chloride group onto the THF-containing butane scaffold. Common synthetic routes include:

-

Direct Sulfonation

- Reacting butane-1,4-diol with thionyl chloride (SOCl2) to form the sulfonyl chloride derivative.

- Subsequent treatment with tetrahydrofuran yields the desired compound.

-

Sulfonylation of THF

- Starting with tetrahydrofuran, sulfonylation can occur using various reagents (e.g., chlorosulfonic acid, sulfur trioxide).

- The resulting sulfonyl THF is then reacted with butane-1,4-diol to form the target compound.

Industrial Production

Industrial-scale production typically involves optimized versions of the above methods, ensuring high yield and purity.

Chemical Reactions Analysis

Reactivity

Electrophilic Aromatic Substitution: Due to the aromaticity of the THF ring, this compound can undergo electrophilic aromatic substitution reactions.

Nucleophilic Substitution: The sulfonyl chloride group is susceptible to nucleophilic attack.

Common Reagents and Conditions

Sulfonylation: Chlorosulfonic acid, sulfur trioxide, or thionyl chloride.

THF Ring Opening: Alkali metal hydroxides (e.g., NaOH) or strong bases.

Major Products

Sulfonyl THF Derivatives: Various sulfonyl THF compounds, depending on substitution patterns.

Scientific Research Applications

Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for potential drug candidates due to its reactivity and structural features.

Polymer Chemistry: Incorporation into polymers for specific properties.

Mechanism of Action

Target Interaction: The sulfonyl chloride group can react with nucleophiles (e.g., amino acids, proteins) in biological systems.

Pathways: Activation of specific pathways or inhibition of enzymatic processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key differences between the target compound and structurally related sulfonyl derivatives:

Reactivity and Stability

- Reactivity : The target compound’s sulfonyl chloride group is more reactive than sulfonamides (e.g., Example 52) or sulfonylureas (e.g., metsulfuron-methyl), making it preferable for nucleophilic substitution reactions . The THF ether may donate electron density, slightly modulating reactivity compared to purely aliphatic sulfonyl chlorides.

- Stability : Aromatic sulfonyl chlorides (e.g., tosyl chloride) are more thermally stable due to resonance stabilization, whereas aliphatic variants like the target compound may require low-temperature storage to prevent hydrolysis.

Solubility and Solvent Compatibility

- The THF substituent likely enhances solubility in polar aprotic solvents (e.g., DMF, THF) compared to aromatic sulfonyl chlorides, aligning with trends observed in Example 52’s sulfonamide .

- In contrast, sulfonylureas () exhibit lower solubility in organic solvents due to their ionic triazine and urea groups .

Research Findings and Methodological Insights

- Structural Analysis : Programs like SHELXL and ORTEP-3 are critical for resolving the stereochemistry of THF-containing compounds, ensuring accurate 3D representations .

Biological Activity

4-((Tetrahydrofuran-3-yl)methoxy)butane-1-sulfonyl chloride is a synthetic organic compound characterized by its sulfonyl chloride functional group. This compound is of particular interest in medicinal chemistry due to its potential biological activities and applications in drug synthesis. Despite limited direct studies on its biological activity, compounds with similar structures often exhibit significant pharmacological properties.

- Molecular Formula : C₉H₁₇ClO₄S

- Molecular Weight : 256.75 g/mol

- Structure : The compound features a tetrahydrofuran ring, which contributes to its unique reactivity and interaction with biological systems.

Potential Biological Activities

While specific data on the biological activity of 4-((Tetrahydrofuran-3-yl)methoxy)butane-1-sulfonyl chloride is scarce, the following insights can be drawn from related compounds and structural characteristics:

- Antibacterial Properties : Sulfonyl chlorides are often precursors to sulfonamides, which have been widely used as antibacterial agents. The reactivity of the sulfonyl chloride group allows for the formation of sulfonamide derivatives that can inhibit bacterial growth.

- Enzyme Inhibition : Compounds containing sulfonyl groups have been shown to interact with various enzymes, potentially acting as inhibitors. This could be relevant for therapeutic applications targeting specific enzyme pathways involved in diseases .

- Modulation of Biological Pathways : The unique structural features of 4-((Tetrahydrofuran-3-yl)methoxy)butane-1-sulfonyl chloride may allow it to modulate biological pathways, although specific targets remain to be elucidated through further research .

Table 1: Comparison of Related Compounds

| Compound Name | Structure Features | Biological Activity Potential |

|---|---|---|

| 4-(2-Methoxyphenoxy)butane-1-sulfonyl chloride | Methoxy group on phenol | Antibacterial activity |

| 3-(Tetrahydrofuran)propane sulfonic acid | Sulfonic acid instead of sulfonyl chloride | More polar, differing solubility |

| 2-(Tetrahydrofuran)ethylsulfonamide | Contains an ethylene group | Used primarily as a sulfonamide antibiotic |

This table illustrates various compounds related to 4-((Tetrahydrofuran-3-yl)methoxy)butane-1-sulfonyl chloride, highlighting their structural features and potential biological activities.

The mechanisms through which compounds like 4-((Tetrahydrofuran-3-yl)methoxy)butane-1-sulfonyl chloride exert their biological effects often involve:

- Formation of Covalent Bonds : The reactivity of the sulfonyl chloride can lead to covalent modifications of target proteins or enzymes, altering their function.

- Interaction with Biological Molecules : The tetrahydrofuran moiety may enhance the compound's ability to penetrate cellular membranes or interact with specific receptors or enzymes within cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.